(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester
Overview
Description
“(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester” is a biomedical product used extensively in research for select ailments, exhibiting a profound specificity towards Boc-amino compounds . It’s a building block used in various chemical syntheses .
Molecular Structure Analysis
The molecular formula of this compound is C14H25NO5, and its molecular weight is 287.35 . The IUPAC name is ethyl (1S,3R,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate .Physical and Chemical Properties Analysis
This compound appears as a white to off-white solid . It has a density of 1.12±0.1 g/cm3, a boiling point of 406.6±45.0°C, and a melting point of 93-95°C . It is slightly soluble in chloroform, DMSO, and ethyl acetate .Scientific Research Applications
Carboxylic Ester Hydrolases in Bacteria
Carboxylic ester hydrolases (CEHs) are enzymes that catalyze the hydrolysis of carboxylic esters into alcohols and acids. They are found across all domains of life, including bacteria, and have diverse catalytic mechanisms and substrate specificities. CEHs play crucial roles in various biological processes and have significant industrial applications due to their ability to process a wide range of ester substrates. The structural studies of CEHs facilitate our understanding of their functions and open avenues for enzyme engineering for specific applications (Oh, Kim, & Kim, 2019).
Rosmarinic Acid: Applications in Food Industry
Rosmarinic acid is a compound found in many plants, known for its antioxidant properties. It has been approved for use as a natural antioxidant and/or preservative in the food industry. This review focuses on biotechnological approaches for mass production, main biological properties based on recent studies, and its future applications in the food industry. Technological and chemical modifications of rosmarinic acid aimed at improving its bioavailability are also discussed, indicating its potential for developing functional foods and its use as a food additive (Marchev et al., 2021).
Caffeic Acid Derivatives: Chemistry and Biological Activities
Caffeic acid derivatives, including esters, are prominent for their diverse biological activities. They are found in traditional Chinese herbs and are known for their antioxidant, anti-thrombosis, and anti-hypertension properties, among others. This review covers structural classification, natural resources, chemical and biosyntheses, analytical methods, and biological activities. The structural diversity and pronounced biological activities of caffeic acid derivatives highlight their potential for new drug discovery and their importance in traditional medicine (Jiang et al., 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl (1S,3R,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFMJGAVWORNIZ-HBNTYKKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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